molecular formula C20H16N2O5 B2412529 N-(2-methoxy-5-nitrophenyl)-2-phenoxybenzamide CAS No. 349414-45-5

N-(2-methoxy-5-nitrophenyl)-2-phenoxybenzamide

Cat. No.: B2412529
CAS No.: 349414-45-5
M. Wt: 364.357
InChI Key: UEQZFHKEQGBAPZ-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-nitrophenyl)-2-phenoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a methoxy group, a nitro group, and a phenoxy group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-nitrophenyl)-2-phenoxybenzamide typically involves the reaction of 2-methoxy-5-nitroaniline with 2-phenoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-nitrophenyl)-2-phenoxybenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).

    Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH).

Major Products

    Reduction: N-(2-amino-5-methoxyphenyl)-2-phenoxybenzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2-phenoxybenzoic acid and 2-methoxy-5-nitroaniline.

Scientific Research Applications

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has been investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with specific molecular targets.

    Industry: It is used in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-nitrophenyl)-2-phenoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-(2-methoxy-5-nitrophenyl)-2-phenoxybenzamide can be compared with other benzamide derivatives, such as:

  • N-(2-methoxy-5-nitrophenyl)-2-(4-morpholinyl)acetamide
  • N-(2-methoxy-5-nitrophenyl)-2-(2,4,5-trichlorophenoxy)acetamide

These compounds share similar structural features but differ in their functional groups, which can influence their chemical reactivity and biological activity. The presence of different substituents can lead to variations in their solubility, stability, and interaction with molecular targets, highlighting the uniqueness of this compound.

Properties

IUPAC Name

N-(2-methoxy-5-nitrophenyl)-2-phenoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O5/c1-26-19-12-11-14(22(24)25)13-17(19)21-20(23)16-9-5-6-10-18(16)27-15-7-3-2-4-8-15/h2-13H,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEQZFHKEQGBAPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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